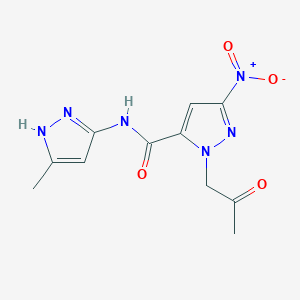![molecular formula C16H30BrN5S B10955124 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[3-(diethylamino)propyl]thiourea](/img/structure/B10955124.png)
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[3-(diethylamino)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a thiourea moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The bromine and methyl groups are introduced via electrophilic substitution reactions.
Linking the Pyrazole to the Propyl Chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to form the N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL] intermediate.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with diethylamine and thiophosgene to form the thiourea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA
- N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA
- N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(METHYLAMINO)PROPYL]THIOUREA
Uniqueness
N-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-[3-(DIETHYLAMINO)PROPYL]THIOUREA is unique due to the specific combination of substituents on the pyrazole ring and the thiourea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H30BrN5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-[3-(diethylamino)propyl]thiourea |
InChI |
InChI=1S/C16H30BrN5S/c1-5-21(6-2)11-7-9-18-16(23)19-10-8-12-22-14(4)15(17)13(3)20-22/h5-12H2,1-4H3,(H2,18,19,23) |
InChI Key |
BHLWIDBYAQZVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=S)NCCCN1C(=C(C(=N1)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B10955050.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B10955067.png)


![N-(3-chloro-4-fluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955096.png)
![Ethyl 2-[2-(4-chlorophenyl)cyclopropyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10955098.png)
![3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10955104.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10955116.png)
![(5-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B10955122.png)
![4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B10955123.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955126.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955128.png)
![3-[(2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10955130.png)
